molecular formula C20H22N2O2 B14866984 (1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

Cat. No.: B14866984
M. Wt: 322.4 g/mol
InChI Key: OISZCFMVBRTVHR-LVKRODJJSA-N
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Description

Koumine N-oxide is a natural alkaloid compound isolated from the herb Gelsemium elegans. It has the molecular formula C({20})H({22})N({2})O({2}) and a molecular weight of 322.41 g/mol . This compound is known for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Koumine N-oxide can be synthesized through the oxidation of koumine, a related alkaloid. Common oxidizing agents used for this transformation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reactions typically occur under mild conditions and yield high amounts of the desired N-oxide.

Industrial Production Methods

Industrial production of Koumine N-oxide involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient catalysts like methyltrioxorhenium (VII) can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Koumine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert Koumine N-oxide back to koumine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized derivatives, while reduction can regenerate koumine or produce other reduced forms.

Scientific Research Applications

Mechanism of Action

Koumine N-oxide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Koumine N-oxide is unique among similar compounds due to its specific biological activities and chemical properties. Similar compounds include:

Koumine N-oxide stands out due to its enhanced stability and specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

InChI

InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20-,22-/m0/s1

InChI Key

OISZCFMVBRTVHR-LVKRODJJSA-N

Isomeric SMILES

C[N@@+]1(C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C)[O-]

Canonical SMILES

C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-]

Origin of Product

United States

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